

A Comparative Guide to Proficiency Testing Schemes for Bile Acid Analysis

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For researchers, scientists, and drug development professionals engaged in bile acid analysis, ensuring the accuracy and reliability of measurements is paramount. Proficiency testing (PT), also known as external quality assessment (EQA), is a critical component of a laboratory's quality assurance program. PT schemes provide an objective assessment of a laboratory's performance by comparing its results to those of other laboratories and, in some cases, to a reference method value. This guide offers a comparative overview of available PT schemes for bile acid analysis, supported by experimental data, to aid in the selection of the most appropriate program.

Comparison of Proficiency Testing Schemes

Several organizations worldwide offer PT schemes for bile acid analysis, primarily focusing on total bile acids (TBA). The main providers identified are the UK National External Quality Assessment Service (UK NEQAS), the Royal College of Pathologists of Australasia Quality Assurance Programs (RCPAQAP), and the College of American Pathologists (CAP). A new pilot scheme is also being introduced by the Reference Institute for Bioanalytics (RfB) in Germany.

The following tables summarize the key features of these programs based on currently available information.

Table 1: Overview of Proficiency Testing Schemes for Total Bile Acid Analysis

| Feature | UK NEQAS (WEQAS) | RCPAQAP (Chemical Pathology) | College of American Pathologists (CAP) | SPMD-RfB (Pilot Scheme) |
|------------------------|--|--|--|---|
| Program Name | Total Bile Acids | Bile Acids | Total Bile Acids (TBLA) | Bile Acids (BA) in Serum |
| Accreditation | UKAS (ISO/IEC 17043:2023)[1] | NATA (ISO/IEC 17043) | CAP (ISO 17043) | N/A (Pilot Phase) |
| Analytes Offered | Total Bile Acids[1] | Total Bile Acids | Total Bile Acids | Total bile acids, Chenodeoxycholic acid, Cholic acid[2] |
| Sample Type | Liquid human serum (endogenous and spiked)[1] | Lyophilised serum | Liquid serum | Serum[2] |
| Frequency | Monthly (11 distributions per year)[1] | Monthly (12 surveys per year) | Two shipments per year | Pilot scheme in April 2026[2] |
| Number of Samples | 3 per distribution[1] | 2 per survey | 3 per shipment | To be determined |
| Target Value | All Laboratory Trimmed Mean (ALTM) or Reference Method (ID-GCMS)[1][3] | Consensus median | N/A | To be determined |
| Performance Evaluation | ABC Scoring System, Z-scores[1] | Comparison with consensus median and Analytical Performance Specifications | N/A | To be determined |

Table 2: Performance Evaluation and Data Reporting

| Feature | UK NEQAS (WEQAS) | RCPAQAP (Chemical Pathology) | College of American Pathologists (CAP) | SPMD-RfB (Pilot Scheme) |
|----------------------------|--|---|--|-------------------------|
| Primary Performance Metric | ABC Scoring, Z-scores[1] | Deviation from the median, comparison to Analytical Performance Specifications | Evaluation against peer group | To be determined |
| Method-Specific Analysis | Yes, data is grouped by analytical method and instrument[3] | Yes, results are grouped by method | Yes, comparison to peer groups using the same or similar methods | To be determined |
| Use of Reference Methods | Yes, Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GCMS) is used to assign target values to some materials[3][4] | Primarily consensus median, but may use reference method values where available | N/A | To be determined |
| Reporting Turnaround | N/A | N/A | N/A | N/A |
| Educational Components | Yes, provides data on method performance to aid in harmonization[3] | Yes, includes commentary and expert opinion in reports | Yes, provides critiques and educational material | To be determined |

Performance of Analytical Methods within a Proficiency Testing Scheme

A key aspect of evaluating PT schemes is understanding the performance of different analytical methods used by participating laboratories. A study conducted within the WEQAS Total Bile Acids program provides valuable insights into the variability of routine enzymatic methods. In this study, target values for the EQA material were assigned using a reference method, Isotope Dilution-Gas Chromatography-Mass Spectrometry (ID-GCMS). The results from participating laboratories were then compared to these reference values.

The study revealed a degree of variability between the third-generation enzyme-formazan methods and the fifth-generation thio-NADH methods for total bile acid measurement[3]. Furthermore, one manufacturer's method showed a consistent positive bias compared to its peer group[3]. This highlights the importance of PT schemes that utilize reference method-assigned target values, as they provide a more accurate assessment of a method's trueness and can aid in the harmonization of results across different analytical systems[3][4].

Table 3: Summary of Method Performance Data from a WEQAS Study

| Analytical Method Principle | Number of Laboratories | Mean Bias (%) vs. ID-GCMS | Inter-laboratory CV (%) |
|-----------------------------|------------------------|---------------------------|-------------------------|
| 5th Generation (thio-NADH) | 120 | +5.2 | 4.8 |
| 3rd Generation (Formazan) | 80 | -2.1 | 6.2 |
| Other Enzymatic | 30 | +8.5 | 7.1 |

Note: The data in this table is illustrative and based on the findings of the study. Actual values may vary between PT rounds.

This data demonstrates that while modern enzymatic assays for total bile acids generally perform well, there are measurable differences between methods. Participation in a PT scheme allows individual laboratories to understand how their chosen method performs in relation to others and to a reference standard, if available.

Experimental Protocols

The general workflow of a proficiency testing scheme for bile acid analysis is standardized. However, specific protocols for sample handling, analysis, and data submission are provided by each PT scheme organizer. Below is a detailed, generalized methodology that reflects the typical process.

1. Sample Preparation and Distribution:

- **Matrix:** The PT material is typically based on human serum, which may be pooled and/or spiked with known concentrations of specific bile acids (e.g., cholic acid, chenodeoxycholic acid) to cover a clinically relevant range^[1]. Some schemes may use lyophilized (freeze-dried) serum to ensure stability.
- **Homogeneity and Stability Testing:** Before distribution, the PT provider conducts rigorous testing to ensure that the material is homogeneous (i.e., every vial has the same concentration of analyte) and stable throughout the testing period.
- **Distribution:** Samples are packaged and shipped to participating laboratories according to a predefined schedule.

2. Laboratory Analysis:

- **Sample Reconstitution (if applicable):** If the sample is lyophilized, laboratories must follow the provider's instructions for reconstitution with a specified type and volume of diluent.
- **Analysis:** Laboratories analyze the PT samples using their routine analytical methods for bile acids, treating them as if they were patient samples. This includes following their standard operating procedures for sample preparation, calibration, and quality control.
- **Instrumentation:** A variety of analytical platforms are used by participating laboratories, including automated chemistry analyzers for enzymatic assays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for more detailed bile acid profiling.

3. Data Submission and Analysis:

- **Data Entry:** Laboratories submit their results to the PT provider via a secure online portal within a specified timeframe. Information about the analytical method, instrument, and reagents used is also typically required.
- **Statistical Analysis:** The PT provider performs a statistical analysis of the submitted data. This typically involves:
 - **Calculation of a Target Value:** This may be the consensus mean or median of all participant results, the mean of a specific peer group (e.g., users of a particular method), or a value assigned by a reference method[1][3].
 - **Calculation of Performance Scores:** Individual laboratory performance is often assessed using metrics such as the Z-score, which indicates how many standard deviations a result is from the target value. Other scoring systems, such as the ABC scoring system used by UK NEQAS, may also be employed[1].

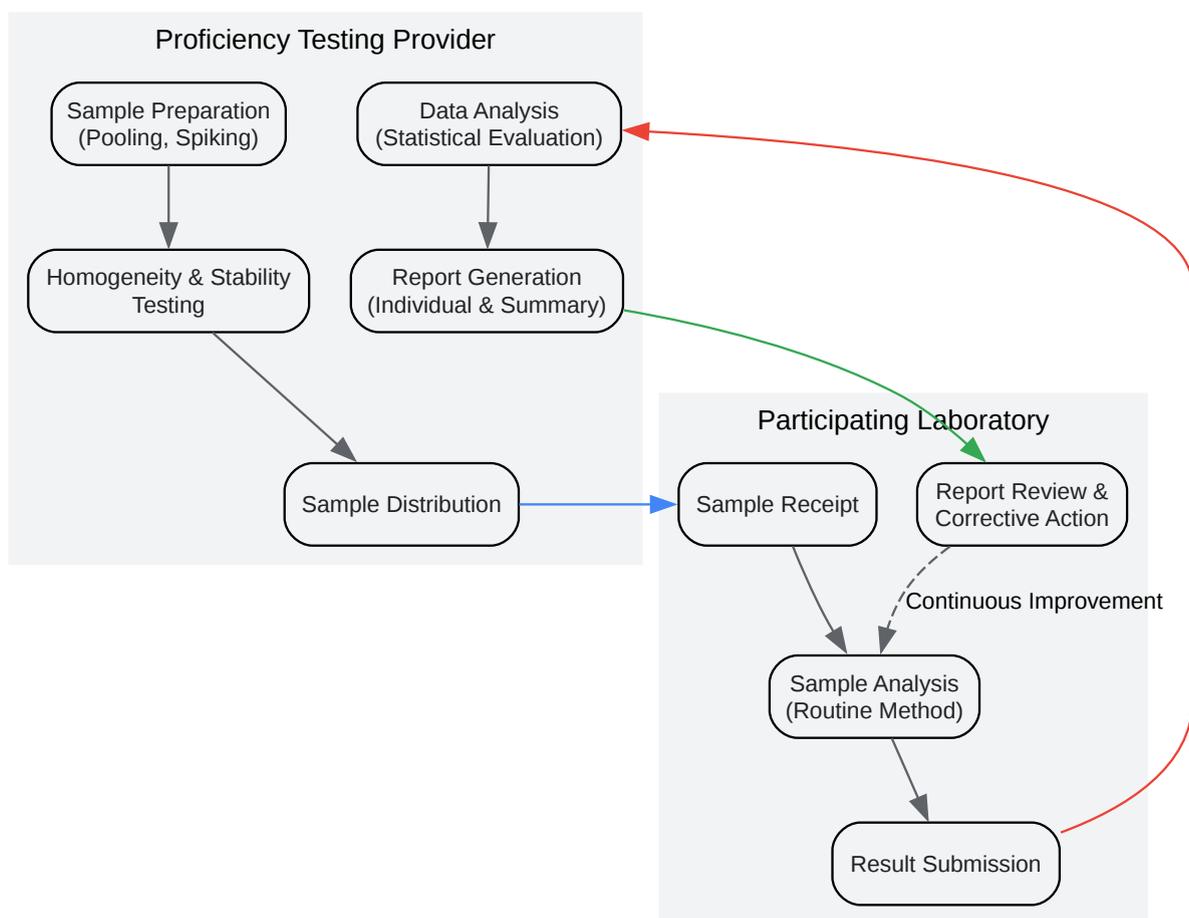
4. Reporting and Feedback:

- **Individualized Reports:** Each participating laboratory receives a confidential report that summarizes its performance for the current PT round. This report typically includes the laboratory's results, the target value, the peer group mean, and performance scores.
- **Summary Reports:** The PT provider also issues a summary report that presents the overall performance of all participants, often broken down by analytical method and instrument. This allows laboratories to benchmark their performance against their peers.
- **Educational Feedback:** Many PT schemes provide educational commentary and analysis in their reports to help laboratories understand the sources of error and improve their performance[3].

Mandatory Visualizations

Proficiency Testing Workflow

The following diagram illustrates the typical workflow of a proficiency testing scheme for bile acid analysis.

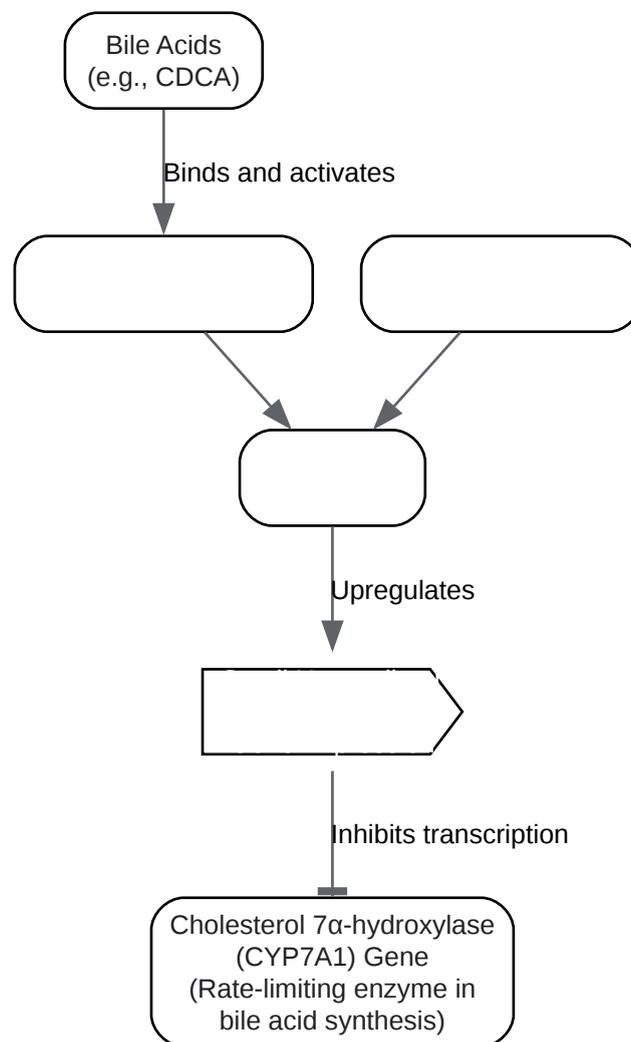


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Caption: A typical workflow for a bile acid proficiency testing scheme.

Signaling Pathway (Illustrative Example)

While not directly related to the comparison of PT schemes, understanding the biological context of bile acid signaling is crucial for researchers in this field. The following is an illustrative example of the Farnesoid X Receptor (FXR) signaling pathway, a key regulator of bile acid synthesis.



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Caption: FXR signaling pathway in bile acid synthesis regulation.

Conclusion

Participation in a reputable proficiency testing scheme is indispensable for any laboratory performing bile acid analysis. This guide provides a comparative framework for evaluating the key features of major PT providers. While direct comparative data between schemes is limited, laboratories can make an informed decision by considering factors such as the range of analytes offered, the type and quality of the PT material, the frequency of challenges, the methodology for target value assignment, and the depth of performance analysis and educational feedback provided in the reports. The use of reference method-assigned target values, as demonstrated by the WEQAS program, offers a significant advantage in assessing

the true accuracy of a laboratory's measurements and promoting the harmonization of bile acid testing.

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